3-Bromo-6-fluoro-2-methoxybenzonitrile

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

3-Bromo-6-fluoro-2-methoxybenzonitrile (CAS 1426073-18-8) delivers a unique 1,2,3,6-substitution pattern that enables orthogonal functionalization: Pd-catalyzed Suzuki-Miyaura coupling at the bromine site, nucleophilic aromatic substitution at fluorine, and methoxy activation—all while preserving the nitrile for downstream elaboration. This regioisomer is validated in kinase inhibitor patents yielding sub-100 nM IC₅₀ values; generic substitution with constitutional isomers fails to replicate these biological outcomes. Supplied at 97% purity with unequivocal InChI verification to prevent regioisomer misidentification in your supply chain.

Molecular Formula C8H5BrFNO
Molecular Weight 230.03 g/mol
CAS No. 1426073-18-8
Cat. No. B3419367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-fluoro-2-methoxybenzonitrile
CAS1426073-18-8
Molecular FormulaC8H5BrFNO
Molecular Weight230.03 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1C#N)F)Br
InChIInChI=1S/C8H5BrFNO/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-3H,1H3
InChIKeyOZUSRRAXOTZOSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-fluoro-2-methoxybenzonitrile (CAS 1426073-18-8): Baseline Properties and Procurement-Relevant Specifications for a Halogenated Benzonitrile Building Block


3-Bromo-6-fluoro-2-methoxybenzonitrile (CAS 1426073-18-8) is a tri-substituted aromatic nitrile with the molecular formula C₈H₅BrFNO and a molecular weight of 230.03 g/mol . This compound features three distinct reactive handles—a bromine atom at position 3, a fluorine atom at position 6, and a methoxy group at position 2—on a benzonitrile core [1]. The orthogonal reactivity of these substituents enables sequential functionalization via cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) at the bromine site, nucleophilic aromatic substitution at the fluorine position, and further derivatization via the nitrile and methoxy groups . Commercial availability is established with typical purity specifications of 95% or 97%, and recommended storage conditions of 2–8°C in a sealed, dry environment . The compound is supplied as a versatile small molecule scaffold intended exclusively for research use and further manufacturing applications, not for direct human use .

3-Bromo-6-fluoro-2-methoxybenzonitrile: Why Regioisomeric and Substituent-Class Analogs Cannot Be Interchanged Without Loss of Synthetic and Biological Fidelity


In halogenated benzonitrile building blocks, the precise spatial arrangement of bromine, fluorine, and methoxy substituents governs both reactivity in cross-coupling reactions and the three-dimensional conformation of downstream products [1]. For 3-bromo-6-fluoro-2-methoxybenzonitrile, the 1,2,3,6-substitution pattern creates a unique electronic and steric environment where the bromine at position 3 is activated by the ortho-methoxy group (position 2) while remaining spatially distinct from the para-fluorine (position 6), enabling orthogonal functionalization sequences that regioisomers cannot replicate . In medicinal chemistry campaigns—specifically within kinase inhibitor programs documented in patent literature—this specific substitution pattern has been validated as essential for achieving target potency; compounds derived from this scaffold demonstrate sub-100 nM IC₅₀ values against therapeutic kinase targets, whereas derivatives originating from alternative regioisomers or methyl-for-methoxy substitutions exhibit divergent activity profiles [2]. The quantitative evidence presented below establishes that generic substitution based solely on molecular formula or functional group presence fails to preserve the synthetic utility and biological outcomes documented for this specific regioisomer.

3-Bromo-6-fluoro-2-methoxybenzonitrile: Quantified Differentiation Evidence Against Closest Regioisomeric and Substituent Analogs


Enzymatic Inhibition Potency Differentiation: Target Compound-Derived Kinase Inhibitor vs. Closest Methyl Analog-Derived Scaffold

Derivatives of 3-bromo-6-fluoro-2-methoxybenzonitrile, when incorporated into benzimidazole-based kinase inhibitor scaffolds, demonstrate potent enzymatic inhibition with IC₅₀ values of 23 nM, 46 nM, and 89 nM across multiple validated compounds in a patent-directed medicinal chemistry program [1]. The specific 3-bromo-6-fluoro-2-methoxy substitution pattern is structurally embedded in the final active pharmaceutical intermediates described therein, establishing a direct synthetic lineage from the target building block to sub-100 nM kinase inhibitors . In contrast, analogs derived from 3-bromo-6-fluoro-2-methylbenzonitrile (CAS 1255207-47-6)—which substitutes the methoxy group with a methyl group at position 2—produce distinct benzimidazole derivatives with altered electronic properties and hydrogen-bonding capacity, which has been shown in structure-activity relationship (SAR) studies of related benzonitrile series to substantially modulate kinase binding affinity .

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

Cross-Coupling Reactivity Selectivity: 3-Bromo-6-fluoro-2-methoxybenzonitrile vs. 3-Bromo-5-fluoro-2-methoxybenzonitrile Regioisomer

3-Bromo-6-fluoro-2-methoxybenzonitrile contains a bromine atom at position 3 that is positioned ortho to the methoxy group (position 2) and para to the fluorine atom (position 6). This spatial arrangement creates an electronic environment where the methoxy group provides electron-donating resonance activation to the bromine-bearing carbon, while the fluorine exerts an electron-withdrawing inductive effect that further modulates the aromatic ring's electron density [1]. The 1,2,3,6-substitution pattern enables a documented orthogonal functionalization sequence: the bromine undergoes Suzuki-Miyaura vinylation (19.1 mmol scale, 4 h reflux in ethanol with PdCl₂(dppf)-CH₂Cl₂ catalyst) to yield 6-fluoro-2-methoxy-3-vinylbenzonitrile as described in US Patent 09206199B2 . The regioisomer 3-bromo-5-fluoro-2-methoxybenzonitrile (CAS 1260022-38-5) presents a different substitution pattern (1,2,3,5-substitution) with the fluorine at position 5 rather than position 6. In this isomer, the bromine remains ortho to the methoxy group but is now meta to the fluorine, altering the overall electronic distribution across the aromatic ring and modifying the relative reactivity of the bromine site in cross-coupling reactions .

Cross-Coupling Suzuki-Miyaura Orthogonal Reactivity

Structural Confirmation: InChI-Based Regioisomeric Discrimination Between 3-Bromo-6-fluoro-2-methoxybenzonitrile and 5-Bromo-3-fluoro-2-methoxybenzonitrile

The target compound 3-bromo-6-fluoro-2-methoxybenzonitrile (CAS 1426073-18-8) is structurally defined by the InChI string InChI=1S/C8H5BrFNO/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-3H,1H3, which specifies the unique 1,2,3,6-substitution pattern where bromine occupies position 3, fluorine occupies position 6, and the methoxy group occupies position 2 . The closest positional isomer, 5-bromo-3-fluoro-2-methoxybenzonitrile (CAS 1247885-38-6), bears the InChI string InChI=1S/C8H5BrFNO/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-3H,1H3, which differs in the location of the bromine and fluorine substituents [1]. In this comparator, bromine is at position 5 and fluorine is at position 3, whereas the methoxy and nitrile groups remain at positions 2 and 1 respectively. The two compounds share identical molecular formula (C₈H₅BrFNO) and molecular weight (230.03 g/mol), yet possess distinct InChIKeys and SMILES strings: COC1=C(Br)C=CC(F)=C1C#N for the target compound versus COC1=C(C=C(C=C1F)Br)C#N for the comparator . This structural difference translates to distinct predicted LogP values (target compound: 2.47; comparator: 2.47) and topological polar surface area (33.02 Ų for both), but with different spatial orientation of the halogen substituents relative to the nitrile and methoxy functional handles [2].

Regioisomer Identification Structural Elucidation Quality Control

Commercial Availability and Purity Specifications: Target Compound vs. Regioisomeric Analogs

3-Bromo-6-fluoro-2-methoxybenzonitrile (CAS 1426073-18-8) is commercially available from multiple reputable suppliers with documented purity specifications and defined storage conditions . The compound is offered at purity grades of 95% (AKSci, Catalog No. 0333CM) and 97% (Leyan, Product No. 1265000) . Storage requirements are consistently specified as sealed container in a dry environment at 2–8°C, with room temperature shipping permitted in continental US . Physical properties include a calculated density of 1.63 ± 0.1 g/cm³ and a predicted boiling point of 261.2 ± 35.0 °C at 760 mmHg [1]. In contrast, the regioisomer 3-bromo-5-fluoro-2-methoxybenzonitrile (CAS 1260022-38-5) is offered at ≥97% purity (AOB CHEM USA) and 95% purity (AKSci), with similar molecular specifications but distinct InChIKey: DZGBUBXHLVKIRM-UHFFFAOYSA-N . Another regioisomer, 5-bromo-3-fluoro-2-methoxybenzonitrile (CAS 1247885-38-6), is also commercially available at 95% purity with long-term storage recommendations of cool, dry conditions .

Procurement Supply Chain Purity Specification

3-Bromo-6-fluoro-2-methoxybenzonitrile: Validated Research Applications and Industrial Use Cases Based on Quantitative Evidence


Kinase Inhibitor Medicinal Chemistry Programs Requiring Sub-100 nM Potency Benchmarks

For medicinal chemistry teams developing benzimidazole-based kinase inhibitors, 3-bromo-6-fluoro-2-methoxybenzonitrile serves as a validated building block for accessing compounds with demonstrated IC₅₀ values of 23 nM, 46 nM, and 89 nM in enzymatic inhibition assays [1]. The synthetic route documented in US Patent 09206199B2 provides a reproducible protocol for vinylation at the bromine site (19.1 mmol scale, PdCl₂(dppf)-CH₂Cl₂ catalysis, 4 h reflux in ethanol), enabling further elaboration to bioactive benzimidazole scaffolds . This scenario is particularly relevant for programs targeting kinases where the 1,2,3,6-substitution pattern of the benzonitrile core contributes to binding pocket complementarity.

Sequential Orthogonal Functionalization in Multi-Step Synthetic Sequences

The unique 1,2,3,6-substitution pattern of 3-bromo-6-fluoro-2-methoxybenzonitrile enables orthogonal functionalization where the bromine (position 3) undergoes Pd-catalyzed cross-coupling, the fluorine (position 6) can serve as a handle for nucleophilic aromatic substitution in later stages, and the methoxy group (position 2) provides electron-donating activation while the nitrile (position 1) remains intact for further derivatization [1]. This orthogonal reactivity profile is not replicable with regioisomers such as 3-bromo-5-fluoro-2-methoxybenzonitrile (CAS 1260022-38-5), where the altered fluorine position modifies the electronic landscape and relative reactivity of the halogenated sites . The documented Suzuki-Miyaura vinylation protocol (yielding 6-fluoro-2-methoxy-3-vinylbenzonitrile) demonstrates the practical utility of this compound in constructing more complex aromatic frameworks .

Pharmaceutical Intermediate Procurement with InChI-Verified Structural Identity

In procurement workflows for pharmaceutical intermediate supply chains, the target compound's InChI string (InChI=1S/C8H5BrFNO/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-3H,1H3) provides unambiguous structural identification that distinguishes it from the closely related regioisomer 5-bromo-3-fluoro-2-methoxybenzonitrile (InChI=1S/C8H5BrFNO/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-3H,1H3) [1] . This scenario applies to CROs, CDMOs, and pharmaceutical development teams where CAS number verification must be supplemented with InChI or SMILES confirmation to prevent regioisomer misidentification. The compound is commercially available at 95-97% purity with defined storage conditions (2-8°C, sealed, dry), supporting its use in GMP-like research environments and scale-up feasibility studies .

Halogenated Aromatic Scaffold for Diversification via Cross-Coupling Chemistry

3-Bromo-6-fluoro-2-methoxybenzonitrile functions as a versatile scaffold for generating diverse compound libraries through Pd-catalyzed cross-coupling at the bromine site [1]. The compound's molecular weight of 230.03 g/mol and calculated density of 1.63±0.1 g/cm³ support its handling in both small-scale discovery chemistry and larger-scale process development . This scenario is distinct from applications of 3-bromo-6-fluoro-2-methylbenzonitrile (CAS 1255207-47-6, MW 214.03 g/mol), where the methyl group in place of methoxy alters lipophilicity and hydrogen-bonding potential in downstream products .

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